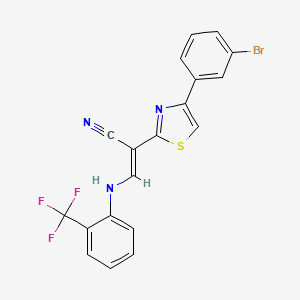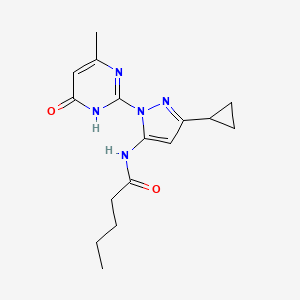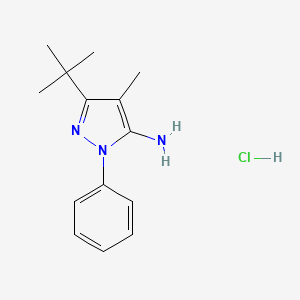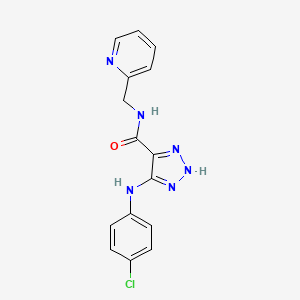
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H11BrF3N3S and its molecular weight is 450.28. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing new heterocycles derived from similar structures, aiming at potential antifungal agents or for use in other pharmaceutical applications. For example, Gomha and Abdel-Aziz (2012) describe the synthesis of new thiazoline and thiophene derivatives linked to an indole moiety, highlighting the versatility of acrylonitrile derivatives in constructing complex heterocyclic frameworks which are of significant interest in medicinal chemistry (Gomha & Abdel-Aziz, 2012).
Photophysical Properties and Optical Applications
Anandan et al. (2018) explored the design and synthesis of thiophene dyes for enhanced nonlinear optical limiting, demonstrating their potential in optoelectronic devices and applications in protecting human eyes and optical sensors. This research illustrates the importance of structural manipulation in tuning the photophysical properties of these compounds for specific technological applications (Anandan et al., 2018).
Antimicrobial and Antitumor Activities
Several studies have investigated the antimicrobial and antitumor potentials of compounds synthesized from acrylonitrile derivatives. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents, indicating the potential biomedical applications of these compounds (Darwish et al., 2014). Additionally, Sa̧czewski et al. (2004) examined acrylonitriles substituted with various heterocycles for in vitro cytotoxic potency against human cancer cell lines, offering insights into the structure-activity relationships crucial for designing effective cancer therapeutics (Sa̧czewski et al., 2004).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances for iron, suggesting the application of these compounds in protecting metals from corrosion, which is vital in industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3N3S/c20-14-5-3-4-12(8-14)17-11-27-18(26-17)13(9-24)10-25-16-7-2-1-6-15(16)19(21,22)23/h1-8,10-11,25H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZSNOUWGKPLY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)


![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)

![N-(2-{6-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2686397.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686399.png)